Enhanced Lipophilicity (clogP) Compared to Non-Phenyl and Non-Trifluoromethyl Analogs
The calculated partition coefficient (clogP) of 2-Chloro-6-phenyl-4-(trifluoromethyl)pyridine is significantly higher than that of its des-phenyl or des-trifluoromethyl analogs, indicating enhanced membrane permeability potential. Based on a class-level inference from a series of 4-(trifluoromethyl)pyridine derivatives, the addition of a phenyl group at the 6-position increases clogP by approximately 1.5-2.0 log units compared to 2-chloro-4-(trifluoromethyl)pyridine . This property is crucial for CNS drug discovery programs where optimal lipophilicity is required for blood-brain barrier penetration [1].
| Evidence Dimension | Calculated lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 4.2 (estimated based on class-level trend) |
| Comparator Or Baseline | 2-Chloro-4-(trifluoromethyl)pyridine (clogP ≈ 2.7) |
| Quantified Difference | Increase of ~1.5 log units |
| Conditions | Computational prediction using standard fragment-based methods |
Why This Matters
Higher lipophilicity correlates with improved membrane permeability, a critical parameter for oral bioavailability and CNS penetration in drug discovery.
- [1] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
